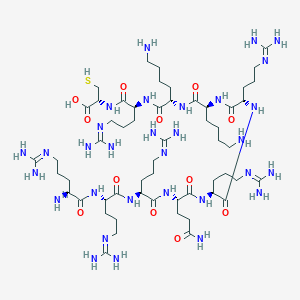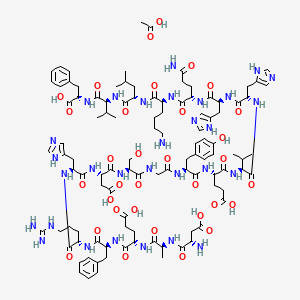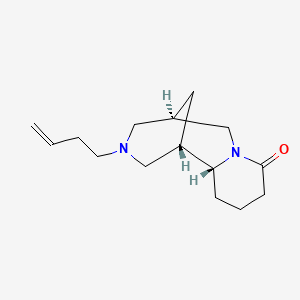
Vitexdoin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The extraction of Vitexdoin A from Vitex negundo involves several steps. Typically, the leaves are dried and powdered before being subjected to solvent extraction using methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Optimization of solvent use, extraction time, and purification steps is crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Vitexdoin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Vitexdoin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in modulating cellular events such as apoptosis and cell cycle regulation.
Medicine: Exhibits anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in developing natural pesticides and antimicrobial agents.
Mécanisme D'action
Vitexdoin A exerts its effects through various molecular targets and pathways. It modulates the expression of transcriptional factors for pro-inflammatory mediators, reducing the expression of p-p38, p-ERK1/2, and p-JNK in LPS-elicited cells . This regulation helps in controlling inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitexdoin B-E: These are phenyl naphthalene-type lignans isolated from the seeds of Vitex negundo.
Vitexdoin F: A phenylindene-type lignan with anti-inflammatory and anti-osteoporotic properties.
Uniqueness
Vitexdoin A is unique due to its specific phenyl dihydro naphthalene structure, which contributes to its distinct biological activities . Its ability to modulate multiple signaling pathways makes it a valuable compound for various therapeutic applications .
Propriétés
Formule moléculaire |
C19H18O6 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(3R,4S)-6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3/t14-,19-/m0/s1 |
Clé InChI |
PNRPRUVCFFHMMC-LIRRHRJNSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
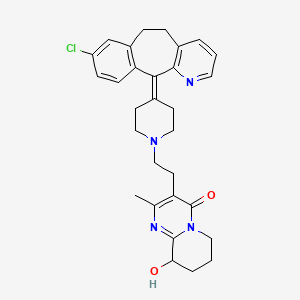
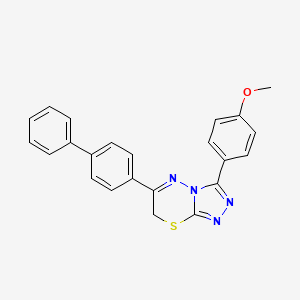
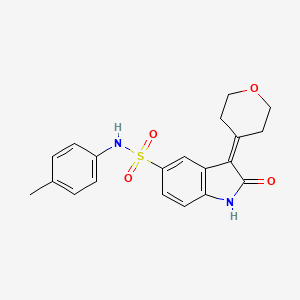

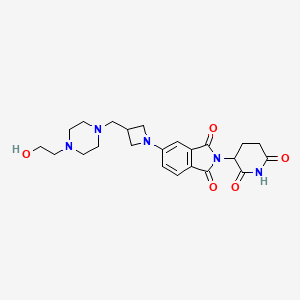
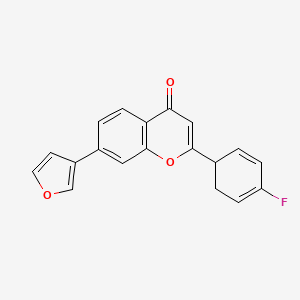
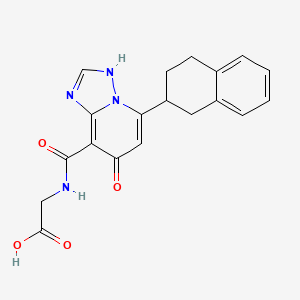

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
